Product packaging for 4-(Dimethylamino)benzoic acid(Cat. No.:CAS No. 619-84-1)

4-(Dimethylamino)benzoic acid

Cat. No.: B143218
CAS No.: 619-84-1
M. Wt: 165.19 g/mol
InChI Key: YDIYEOMDOWUDTJ-UHFFFAOYSA-N
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Description

Historical Context of Aminobenzoic Acid Derivatives in Chemical Sciences

The study of aminobenzoic acids has a rich history rooted in the development of organic chemistry. The parent compound, 4-aminobenzoic acid (PABA), was first identified in 1863. nih.gov Initially recognized for its role as a "building block" in chemical synthesis, its significance grew with the discovery of its biological functions, such as being a precursor for folate synthesis in many organisms. nih.govmdpi.com This led to extensive research into its derivatives to explore new therapeutic agents and materials. nih.govmdpi.comresearchgate.net

The derivatization of PABA, through modifications of the amino and carboxyl groups, has been a fruitful strategy for creating a wide array of molecules with diverse applications. nih.gov These derivatives have been investigated for use as anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.gov The synthesis of N-substituted derivatives, such as 4-(Dimethylamino)benzoic acid, represented a key step in modulating the electronic properties of the aminobenzoic acid scaffold. The introduction of alkyl groups on the nitrogen atom enhances its electron-donating ability, a feature that profoundly influences the molecule's photophysical and chemical behavior and has opened up new avenues of research not accessible to the parent PABA molecule.

Significance of this compound as a Prototypical Donor-Acceptor System

A key feature of this compound that attracts academic interest is its structure as a classic donor-π-acceptor (D-π-A) system. scispace.com The powerful electron-donating dimethylamino group (-N(CH₃)₂) serves as the donor, while the electron-withdrawing carboxylic acid group (-COOH) acts as the acceptor. scispace.comresearchgate.net These two groups are connected through the π-conjugated system of the benzene (B151609) ring, which facilitates charge transfer from the donor to the acceptor upon electronic excitation. scispace.com

This intramolecular charge transfer (ICT) is a central aspect of its photophysical properties. xmu.edu.cn A particularly interesting phenomenon observed in this compound and related molecules is Twisted Intramolecular Charge Transfer (TICT). nih.govresearchgate.net Upon absorption of light, the molecule is promoted to a locally excited (LE) state. In polar solvents, it can then undergo a conformational change, involving the twisting of the dimethylamino group relative to the benzene ring, to form a highly polar, stabilized TICT state. nih.govresearchgate.net This process results in dual fluorescence, with one emission band from the LE state and a second, red-shifted band from the TICT state. nih.govresearchgate.netkoreascience.kr The ratio and position of these emission bands are highly sensitive to the polarity and viscosity of the surrounding environment. researchgate.netkoreascience.kr

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is notably large for these compounds, a characteristic feature of TICT state formation. nih.govresearchgate.net Studies have reported Stokes shifts as high as 6,000 cm⁻¹, indicating a significant structural rearrangement in the excited state. nih.govresearchgate.net

Table 1: General Properties of this compound

Property Value
Molecular Formula C₉H₁₁NO₂ ontosight.aicymitquimica.com
Molecular Weight 165.19 g/mol drugfuture.comnih.gov
Melting Point 241-243 °C chemicalbook.com
pKa 6.03 chemicalbook.com

Table 2: Photophysical Properties of this compound Derivatives

Solvent/Medium Absorption Max (λ_abs) Emission Max (λ_em) Stokes Shift (cm⁻¹)
Various Solvents 295-315 nm nih.govresearchgate.net 330-360 nm (Normal) nih.govresearchgate.net -
Polar Solvents - 460-475 nm (TICT) nih.govresearchgate.net up to 6,000 nih.govresearchgate.net
Chloroform (B151607) Not specified Dual fluorescence observed xmu.edu.cn -

Overview of Key Academic Research Areas Involving this compound

The unique electronic and photophysical properties of this compound make it a valuable tool and building block in several areas of academic research.

Fluorescence Probes: Due to the sensitivity of its dual fluorescence to the local environment, this compound and its derivatives are extensively studied and used as fluorescence probes. nih.govresearchgate.net They can be employed to investigate the polarity and micro-viscosity of systems like polymer matrices and biological assemblies. nih.govresearchgate.net For instance, adducts of the compound have been examined as sensors to monitor radical processes. nih.govresearchgate.net

Organic and Materials Synthesis: this compound is a versatile intermediate in organic synthesis. ontosight.aicymitquimica.com Its carboxylic acid and dimethylamino groups allow for a variety of chemical transformations. It is used to synthesize more complex molecules, including metal-organic frameworks and coordination polymers. dergipark.org.tr For example, it has been used to create complexes with transition metals like Mn(II), Co(II), Ni(II), and Cu(II), with the resulting materials exhibiting interesting magnetic and thermal properties. dergipark.org.tr Furthermore, its esters have been investigated for their ability to act as ultraviolet screening agents. drugfuture.com

Biochemical and Pharmaceutical Research: The aminobenzoic acid scaffold is important in medicinal chemistry. nih.gov Derivatives of this compound are synthesized and studied for various biological activities. cymitquimica.com For example, stable isotope-labeled versions have been developed as reagents to derivatize lipids for mass spectrometry analysis, aiding in lipidomics research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B143218 4-(Dimethylamino)benzoic acid CAS No. 619-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)benzoic acid
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InChI

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
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InChI Key

YDIYEOMDOWUDTJ-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)O
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Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID7060708
Record name Benzoic acid, 4-(dimethylamino)-
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Molecular Weight

165.19 g/mol
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Physical Description

Solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS]
Record name 4-(Dimethylamino)benzoic acid
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Vapor Pressure

0.000625 [mmHg]
Record name 4-(Dimethylamino)benzoic acid
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CAS No.

619-84-1
Record name 4-(Dimethylamino)benzoic acid
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Record name 4-(DIMETHYLAMINO)BENZOIC ACID
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Theoretical and Computational Investigations of 4 Dimethylamino Benzoic Acid

Quantum Chemical Characterization

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the structural and electronic properties of 4-(Dimethylamino)benzoic acid.

DFT methods are widely used to investigate the electronic structure of DMABA. scispace.comikprress.org Calculations are often performed using the B3LYP functional combined with basis sets like 6-311++G(d,p) to obtain optimized molecular geometries and electronic parameters. ikprress.org These studies provide a foundational understanding of the molecule's behavior at the quantum level. The structure of DMABA features a donor-π-acceptor (D-π-A) arrangement, with the dimethylamino group acting as the electron donor and the carboxylic acid group as the electron acceptor, connected by a phenyl ring π-system. scispace.comijstr.org

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. scispace.comijstr.org

In this compound, the HOMO is typically localized on the electron-donating dimethylamino group and the phenyl ring, while the LUMO is centered on the electron-accepting carboxylic acid moiety. scispace.comresearchgate.net This distribution facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation. ijstr.org A low HOMO-LUMO energy gap is indicative of this ICT characteristic and suggests higher chemical reactivity. ijstr.org

DFT calculations using the B3LYP/6-311++G** level of theory show the HOMO energy for DMABA to be -5.87 eV and the LUMO energy to be -1.63 eV, resulting in an energy gap of 4.24 eV. scispace.comresearchgate.net Studies on related derivatives like ethyl 4-(dimethylamino)benzoate (B8555087) have reported similar energy gaps, for instance, 4.523 eV calculated at the DFT/6-311G(d,p) level. ijstr.org

Table 1: Frontier Molecular Orbital Energies of this compound and a Related Derivative

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV) Source(s)
This compound B3LYP/6-311++G** -5.87 -1.63 4.24 scispace.com, researchgate.net
Ethyl 4-(dimethylamino)benzoate DFT/6-311G(d,p) - - 4.523 ijstr.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP surface displays regions of different electrostatic potential using a color spectrum. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. ijstr.orgresearchgate.net

For this compound and its derivatives, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic interaction. ikprress.orgijstr.org Conversely, the hydrogen atom of the carboxyl group and the protons on the methyl groups of the dimethylamino moiety typically show positive potential, indicating them as sites for nucleophilic attack. ijstr.org This charge distribution pattern is consistent with the molecule's D-π-A structure and helps in understanding its intermolecular interactions. ijstr.orgmdpi.com

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. ikprress.orgijstr.orgresearchgate.net By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with electron delocalization. researchgate.net

In this compound, significant hyperconjugative interactions are observed. ikprress.org A primary interaction involves the delocalization of lone pair electrons from the nitrogen atom of the dimethylamino group into the antibonding π* orbitals of the adjacent carbon-carbon bonds in the phenyl ring. ijstr.org This n → π* interaction is a key feature of the D-π-A system and contributes significantly to the stability of the molecule. ijstr.org Similarly, interactions between the π orbitals of the phenyl ring and the π* orbitals of the carbonyl group in the carboxylic acid moiety lead to charge delocalization across the entire molecule. ijstr.org The stability of the molecule is attributed to these hyper-conjugative interactions and the formation of hydrogen-bonding networks. ikprress.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and simulating their absorption spectra. scispace.comresearchgate.net It provides information on vertical excitation energies, oscillator strengths (f), and the nature of electronic transitions. scispace.comresearchgate.net

For this compound, TD-DFT calculations, often performed with functionals like B3LYP and PBEPBE, predict an intense electronic transition in the UV region. scispace.com Using the TD-B3LYP/6-311++G** level of theory, a strong absorption band (λmax) is calculated at approximately 290 nm with a high oscillator strength (f ≈ 0.5297). scispace.com This absorption is primarily attributed to the HOMO → LUMO transition, which corresponds to the intramolecular charge transfer from the dimethylamino group to the carboxylic acid group. scispace.com These theoretical predictions are generally in good agreement with experimental UV-visible spectra, which show a λmax around 310 nm. scispace.com

Table 2: Calculated Electronic Transition Data for this compound

Method/Basis Set λmax (nm) Oscillator Strength (f) Major Contribution Source(s)
TD-B3LYP/6-311++G** 290 0.5297 HOMO → LUMO scispace.com

Computational studies have also been extended to various derivatives of this compound to understand the impact of different substituent groups on its electronic and photophysical properties. scispace.comrsc.org By introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring, researchers can tune the HOMO-LUMO energy gap and modify the ICT characteristics. scispace.com

For instance, a study investigating derivatives for use in dye-sensitized solar cells (DSSCs) analyzed the effects of adding groups like nitro (–NO2) and cyano (–CN) as electron-withdrawing substituents, and methoxy (B1213986) (–OCH3) as an electron-donating substituent. scispace.com The introduction of electron-withdrawing groups generally leads to a smaller HOMO-LUMO gap, which can enhance the light-harvesting efficiency of the molecule. scispace.com Another study on SnO2 nanoparticles functionalized with benzoic acid derivatives showed that changing the substituent from an amino group (in 4-aminobenzoic acid) to a dimethylamino group (in 4-DMABA) caused a significant red-shift in the interfacial charge-transfer transition (ICTT) band. rsc.org This shift was attributed to an increase in the HOMO energy level of the adsorbed molecule, from -7.28 eV for 4-aminobenzoic acid to -6.90 eV for 4-DMABA. rsc.org These findings demonstrate that computational modeling is a valuable tool for the rational design of DMABA derivatives with tailored properties for specific applications. scispace.comrsc.org

Density Functional Theory (DFT) Studies of Electronic Structure

Intramolecular Charge Transfer (ICT) Mechanisms

Upon photoexcitation, molecules like DMABA with electron-donating (dimethylamino group) and electron-accepting (carboxylic acid group) moieties can undergo a process known as intramolecular charge transfer (ICT). rsc.orgresearchgate.net This phenomenon is central to the molecule's fluorescence properties, particularly the observation of dual fluorescence in certain solvents, where one emission band corresponds to a locally excited (LE) state and a second, red-shifted band originates from a charge-transfer state. nih.govresearchgate.net The mechanism of ICT involves a significant redistribution of electron density from the donor to the acceptor part of the molecule in the excited state. acs.org

Twisted Intramolecular Charge Transfer (TICT) State Formation

The most widely accepted model to explain the ICT process in DMABA and analogous compounds like 4-(dimethylamino)benzonitrile (B74231) (DMABN) is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govresearchgate.net According to this model, after initial excitation to a planar LE state, the formation of the ICT state is facilitated by a conformational change, specifically the torsional rotation of the dimethylamino group around the C-N bond, moving it perpendicular to the plane of the phenyl ring. nih.govnih.gov

This twisting motion decouples the p-orbitals of the amino nitrogen from the aromatic π-system, which enhances its electron-donating capability and leads to a full charge separation, forming the stabilized TICT state. nih.gov This state possesses a large dipole moment due to the significant charge separation. nih.gov Theoretical studies on related molecules have investigated the energy profiles along this twisting coordinate, identifying the LE and TICT states as distinct minima on the excited-state potential energy surface. acs.org The existence of an energy barrier between the LE and TICT states can influence the dynamics of the ICT process. rsc.org

Solvent Polarity Effects on ICT Dynamics

The dynamics of the ICT process in DMABA are profoundly influenced by the polarity of the surrounding solvent. rsc.orgbohrium.com The position and intensity of the charge-transfer emission band show a marked dependence on solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.net

In nonpolar solvents, emission typically occurs only from the locally excited (LE) state. As solvent polarity increases, the highly polar TICT state becomes energetically stabilized to a greater extent than the less polar LE state. nih.gov This stabilization can lower the energy barrier for the LE to TICT state conversion, facilitating the ICT process. rsc.orgbohrium.com In highly polar solvents like acetonitrile (B52724), the TICT state is significantly stabilized, resulting in a prominent, red-shifted fluorescence band. rsc.orgresearchgate.net The rate of the twisting motion to form the TICT state can be influenced by solvent viscosity, which governs the speed of this large-amplitude molecular motion. rsc.orgresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent environment on the electronic structure and stability of the different excited states. nih.gov

Hydrogen Bonding Influence on ICT Processes

Hydrogen bonding interactions, either with protic solvent molecules or through self-association (dimerization), can significantly modulate the ICT process. researchgate.netxmu.edu.cn The specific role of hydrogen bonding is complex and can either promote or inhibit TICT state formation depending on whether the interaction occurs at the donor (dimethylamino) or acceptor (carboxylic acid) site. researchgate.net

Studies on DMABA in chloroform (B151607) have shown that intermolecular hydrogen bonding between the carboxylic acid groups of two DMABA molecules can facilitate the ICT process. xmu.edu.cn It is proposed that this interaction, possibly through H-bond mediated excited-state proton transfer, enhances the charge transfer. xmu.edu.cn Conversely, hydrogen bonding of a protic solvent to the electron-donating nitrogen atom of the dimethylamino group could potentially hinder the necessary twisting motion for TICT formation by increasing its planarity or by blocking the reorientation of the amino group. researchgate.net Theoretical studies using DFT can model these hydrogen-bonding interactions to clarify their effect on the molecule's geometry and electronic distribution in the excited state. science.gov

Spectroscopic Simulations and Theoretical Assignments

Computational methods are invaluable for interpreting and assigning experimental spectra. By simulating spectra from first principles, a direct correlation between theoretical models and experimental observations can be established.

Theoretical UV-Visible Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption (UV-Visible) spectra of molecules like DMABA. researchgate.netscispace.com These calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions. scispace.com

For DMABA, TD-DFT calculations using the B3LYP functional and a 6–311++G** basis set have predicted an intense electronic transition with a λmax around 290 nm. scispace.com This absorption band is primarily attributed to a π→π* transition, corresponding to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO is typically localized on the electron-donating dimethylamino group and the phenyl ring, while the LUMO is centered on the electron-accepting carboxylic acid group and the ring, confirming the charge-transfer character of this excitation. researchgate.netscispace.com While there can be slight deviations from experimental values (e.g., an experimental λmax of 310 nm), the theoretical predictions are generally in good agreement and provide a robust assignment of the observed spectral bands. scispace.com

Table 1: Theoretical vs. Experimental UV-Visible Spectral Data for this compound

Method/SolventPredicted λmax (nm)Experimental λmax (nm)Transition CharacterReference
TD-B3LYP/6-311++G** (Gas Phase)290-HOMO -> LUMO (π→π*) scispace.com
Experiment-310- scispace.com
Experiment (various solvents)-295-315- researchgate.net

Vibrational Assignments (FT-IR, FT-Raman)

The vibrational spectra (FT-IR and FT-Raman) of DMABA can be analyzed in detail by combining experimental data with theoretical calculations, typically using DFT with a basis set like B3LYP/6-311++G(d,p). ijstr.orgikprress.org These computations provide harmonic vibrational frequencies and intensities, which, after appropriate scaling, correlate well with experimental spectra. researchgate.netijtsrd.com The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups. ijtsrd.com

Key vibrational modes for DMABA include the stretching of the C=O and O-H bonds in the carboxylic acid group, the C-N stretching of the dimethylamino group, and various vibrations of the phenyl ring. For a related compound, ethyl 4-(dimethylamino)benzoate, the C-N stretching vibration is observed in the Raman spectrum at 1365 cm⁻¹. ijstr.org The asymmetric and symmetric stretching vibrations of the CH₃ groups are also clearly identified. ijstr.org This detailed assignment allows for a complete understanding of the molecule's vibrational dynamics.

Table 2: Selected Vibrational Assignments for this compound and Related Esters

Wavenumber (cm⁻¹) (Experimental)Wavenumber (cm⁻¹) (Calculated)AssignmentReference
2978 (Raman)-Asymmetric CH₂ stretching ijstr.org
1365 (Raman)-C-N stretching ijstr.org
631 (IR) / 635 (Raman)607-617C-Br stretching (in 2-amino-5-bromobenzoic acid) ijtsrd.com

Note: Data is often derived from closely related molecules like esters or other substituted benzoic acids, as comprehensive data for the parent acid can be limited in a single source. ijstr.orgijtsrd.com

Photophysical and Photochemical Research on 4 Dimethylamino Benzoic Acid

Excited State Dynamics and Relaxation Pathways

Upon absorption of light, 4-(dimethylamino)benzoic acid is promoted to an electronically excited state. The subsequent relaxation of this excited molecule can occur through several competing pathways, including fluorescence emission and non-radiative decay processes. A key feature of DMABA and related molecules is the phenomenon of twisted intramolecular charge transfer (TICT). nih.govkoreascience.kr In the excited state, the dimethylamino group can twist relative to the plane of the benzoic acid ring. This torsional motion facilitates a charge transfer from the electron-donating dimethylamino group to the electron-accepting benzoic acid moiety, leading to the formation of a highly polar TICT state. nih.govkoreascience.kr

The formation of this TICT state is often characterized by a dual fluorescence, with one emission band corresponding to the initially excited, more planar state (often termed the locally excited or LE state) and a second, red-shifted band arising from the relaxed, charge-separated TICT state. koreascience.kr The relative intensities of these two emission bands are highly sensitive to the surrounding environment, particularly the polarity and viscosity of the solvent. koreascience.krbohrium.com In polar solvents, the polar TICT state is stabilized, favoring the red-shifted emission. nih.govresearchgate.net

Studies have shown that the excited state dynamics can be influenced by specific interactions, such as hydrogen bonding. For instance, hydrogen bonding between the carboxylic acid group of DMABA and solvent molecules or other entities like colloidal silica (B1680970) can enhance the formation of the excited TICT state. researchgate.net The relaxation from the excited state is a complex process involving not just molecular twisting but also solvent reorientation around the newly formed polar state. bohrium.com The time scale for the formation of the TICT state from the initially excited Franck-Condon state has been reported to be on the order of picoseconds. researchgate.net

Fluorescence Spectroscopy Studies

Fluorescence spectroscopy is a powerful tool for investigating the excited-state behavior of this compound. These studies provide insights into the nature of the electronic transitions and the influence of the molecular environment on the emission properties.

In certain solvents, such as chloroform (B151607), this compound exhibits concentration-dependent dual fluorescence. researchgate.net This behavior suggests that intermolecular interactions, in addition to intramolecular processes, play a role in the excited-state dynamics. It has been proposed that intermolecular hydrogen bonding, mediated by excited-state proton transfer, can facilitate the intramolecular charge transfer (ICT) process and the resulting ICT fluorescence. researchgate.net

The dual fluorescence of DMABA is also observed in aqueous solutions and can be modulated by the presence of host molecules like cyclodextrins. koreascience.kr The ratio of the TICT emission to the normal emission changes with the concentration of cyclodextrin, indicating the formation of inclusion complexes that alter the local environment of the DMABA molecule and influence the TICT state formation. koreascience.kr

The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, provides a measure of the efficiency of the fluorescence process. The fluorescence of derivatives of this compound has been found to be relatively weak compared to standard fluorophores like anthracene. nih.gov This suggests that non-radiative decay pathways are significant in the relaxation of the excited state.

The quantum yield can be influenced by the molecular structure and the environment. For example, an intermolecular compound of a DMABA derivative with urea (B33335) showed a significantly enhanced quantum yield, approaching 1, which was attributed to increased rigidity and excited-state intermolecular proton transfer. rsc.org In contrast, the intramolecular quenching of fluorescence in some DMABA adducts limits their application as fluorescent probes in solution but is less of a factor in more rigid polymer matrices. nih.govresearchgate.net

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the fluorescence maximum. A large Stokes shift is often indicative of a significant change in molecular geometry or electronic structure between the ground and excited states. For derivatives of this compound, large Stokes shifts of up to 6,000 cm⁻¹ have been observed, which is a strong indicator of the formation of a twisted intramolecular charge transfer (TICT) state. nih.govresearchgate.net

The magnitude of the Stokes shift can be influenced by solvent polarity. In polar solvents, a red-shifted fluorescence band is typically observed, corresponding to a larger Stokes shift due to the stabilization of the polar TICT state. nih.govresearchgate.net Interestingly, in certain polymer matrices, no large differences in Stokes shifts were observed, suggesting that the polymer environment can constrain the molecular rearrangements that lead to the large shifts seen in solution. nih.gov

Photoinduced Electron and Charge Transfer Processes

The photochemistry of this compound is dominated by photoinduced electron and charge transfer processes. These processes are fundamental to its unique photophysical behavior and are of interest for applications in areas like solar energy conversion.

When this compound is adsorbed onto the surface of certain inorganic semiconductors, such as tin dioxide (SnO₂) or zinc oxide (ZnO), a phenomenon known as interfacial charge-transfer transition (ICTT) can occur. rsc.orgnih.govacs.org This involves the direct transfer of an electron from the highest occupied molecular orbital (HOMO) of the adsorbed DMABA molecule to the conduction band of the semiconductor upon absorption of light. rsc.orgsemanticscholar.org

This process is significant because it allows for the absorption of visible light and direct charge separation at the organic-inorganic interface, even with colorless organic molecules. nih.govacs.orgsemanticscholar.org The energy of the ICTT band can be tuned by changing the substituent groups on the benzoic acid derivative. rsc.orgsemanticscholar.org For instance, the ICTT band for DMABA on SnO₂ is red-shifted compared to that of 4-aminobenzoic acid, which is attributed to the higher HOMO energy of DMABA. rsc.org

The efficiency of the ICTT can depend on the way the molecule binds to the semiconductor surface. Studies comparing carboxylate and sulfur linkages on ZnO have shown that the electronic coupling between the adsorbate and the semiconductor is a critical factor. nih.govacs.org

Mechanisms of Photoenergy Conversion

The photoenergy conversion mechanism of this compound (DMABA) is a subject of significant scientific inquiry, primarily centering on the phenomenon of Twisted Intramolecular Charge Transfer (TICT). This process describes how the molecule dissipates absorbed light energy through structural and electronic rearrangements. Upon photoexcitation, DMABA transitions from its ground state to a Franck-Condon locally excited (LE) state. nih.gov From this LE state, the molecule can relax via two competitive pathways: either by emitting a normal, short-wavelength fluorescence photon to return to the ground state, or by undergoing a conformational change to a lower-energy, electronically distinct excited state known as the TICT state. nih.govkoreascience.kr

The formation of the TICT state involves the torsional rotation of the dimethylamino group, which acts as an electron donor, relative to the plane of the benzoic acid moiety, which contains the electron acceptor (the carboxyl group). nih.govscispace.com This twisting motion leads to a decoupling of the π-electron systems of the donor and acceptor groups, resulting in a state with significant charge separation and a large dipole moment. nih.gov The TICT state then relaxes to the ground state, often emitting a characteristic, red-shifted fluorescence with a large Stokes shift. koreascience.krresearchgate.net The observation of this dual fluorescence—one band from the LE state and another from the TICT state—is a hallmark of this mechanism. koreascience.krxmu.edu.cn

The efficiency of TICT state formation and its stabilization are highly dependent on environmental factors, particularly solvent polarity. nih.govdoi.org In polar solvents, the highly polar TICT state is stabilized, which often leads to an enhancement of the red-shifted fluorescence band. researchgate.net Conversely, in non-polar environments, the formation of the TICT state can be less favorable. Research has shown that while the TICT emission of DMABA is very weak in pure water, it is significantly enhanced upon complexation with cyclodextrins, which provide a less polar microenvironment for the molecule. doi.orgias.ac.in

Furthermore, specific interactions such as hydrogen bonding play a critical role in modulating the photoenergy conversion pathway. koreascience.krxmu.edu.cn Studies have demonstrated that intermolecular hydrogen bonding involving the carboxylic acid group of DMABA can facilitate the intramolecular charge transfer process. xmu.edu.cn This interaction is believed to stabilize the charge-separated state, thereby influencing the relative intensities of the LE and TICT fluorescence bands. koreascience.kr The interplay between solvent polarity and specific hydrogen bonding interactions is thus crucial in determining the excited-state dynamics of DMABA. koreascience.krxmu.edu.cn

Detailed studies have quantified the photophysical properties of DMABA and its derivatives in various environments. The absorption maxima are typically found in the 295-315 nm range, while fluorescence maxima can vary significantly depending on the solvent polarity and the emitting state (LE vs. TICT). researchgate.net

PropertySolvent/EnvironmentValueReference
Absorption Maximum (λabs) Various295 - 315 nm researchgate.net
Fluorescence Maximum (LE) Various330 - 360 nm researchgate.net
Fluorescence Maximum (TICT) Polar Solvents460 - 475 nm researchgate.net
Stokes Shift (TICT) Polar Solventsup to 6,000 cm-1 researchgate.net
Association Constant (K) α-Cyclodextrin320 M-1 koreascience.kr
Association Constant (K) β-Cyclodextrin1258 M-1 koreascience.kr

The intramolecular charge transfer process can also be influenced by concentration. In chloroform, for instance, the ratio of the fluorescence quantum yield of the ICT state to the LE state increases with higher concentrations of DMABA. xmu.edu.cn This is attributed to the formation of intermolecular hydrogen bonds between DMABA molecules, which facilitates the ICT process. xmu.edu.cn

Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) support the experimental findings. These studies predict intense electronic transitions originating from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), consistent with a charge-transfer character. scispace.com The calculated structures indicate a planar geometry in the ground state, which is a prerequisite for the subsequent twisting motion upon excitation. scispace.com

Synthesis and Derivatization Strategies for 4 Dimethylamino Benzoic Acid

Synthetic Methodologies for 4-(Dimethylamino)benzoic Acid

The synthesis of this compound can be achieved through several methodologies. One notable method involves a palladium-catalyzed carbonylation reaction. In this process, p-dimethylaminobromobenzene is reacted with carbon dioxide (CO₂) in the presence of a palladium complex catalyst.

A typical procedure involves dissolving the palladium complex and p-dimethylaminobromobenzene in a solvent such as toluene. chemicalbook.com The reaction mixture is then placed under a CO₂ atmosphere and heated. After the reaction is complete, the mixture is acidified, concentrated, and purified by column chromatography to yield the final product, this compound. chemicalbook.com This method has been reported to achieve high yields, around 90%. chemicalbook.com

Table 1: Palladium-Catalyzed Synthesis of this compound

Reactant Catalyst Solvent Temperature Time Yield
p-Dimethylaminobromobenzene Palladium Complex Toluene 50 °C 8 hours 90%

Data derived from ChemicalBook. chemicalbook.com

Synthesis of this compound Derivatives

The functional groups of this compound provide reactive sites for the synthesis of a variety of derivatives. The carboxylic acid moiety can undergo esterification and amidation, while the aromatic ring can be further functionalized.

Ester derivatives of this compound are significant, particularly in applications such as sunscreens. nih.gov The formation of these esters can be accomplished through various condensation reactions between the carboxylic acid and an alcohol.

Standard Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a common approach. rug.nl However, to achieve milder reaction conditions and improved yields, various coupling agents and catalysts have been developed.

One effective reagent is 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). researchgate.net This reagent facilitates the direct condensation of carboxylic acids and alcohols. The reaction of this compound with an alcohol in the presence of DMTMM and a base like N-methylmorpholine can produce the corresponding ester efficiently, often at room temperature. researchgate.net

Another category of catalysts includes metal compounds. Bismuth(III) and Titanium(IV) compounds have been shown to catalyze the esterification of benzoic acid with alcohols, representing a method applicable to its dimethylamino derivative. rug.nl

A particularly useful derivative is the N-hydroxysuccinimide (NHS) ester of this compound. This "activated ester" is highly reactive towards primary amines and is used in bioconjugation and labeling, for instance, in the derivatization of phosphatidylethanolamine (B1630911) lipids for mass spectrometry analysis. caymanchem.com

Table 2: Selected Methods for Esterification of Carboxylic Acids

Method/Reagent Catalyst/Base Key Features
Fischer Esterification Strong Acid (e.g., H₂SO₄) Requires excess alcohol; equilibrium-driven. rug.nl
DMTMM N-methylmorpholine Proceeds at room temperature; high yields. researchgate.net
Bi(III) / Ti(IV) Catalysis Metal Catalyst Lewis acid catalysis; applicable to industrial processes. rug.nl

The formation of an amide bond by reacting the carboxylic acid group of this compound with a primary or secondary amine is a fundamental transformation. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. researchgate.net

A plethora of coupling reagents are available for this purpose. The choice of reagent can depend on the specific substrates and desired reaction conditions. Common coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and water-soluble variants such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives like Oxyma. luxembourg-bio.com

Other reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT-MM) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are also highly effective for amide bond formation. researchgate.netluxembourg-bio.com Metal-based catalysts, for example, those involving Titanium(IV) chloride (TiCl₄), can also mediate the direct condensation of carboxylic acids and amines, providing an alternative to traditional coupling reagents. nih.gov The reaction is typically performed in a suitable solvent like pyridine (B92270) at elevated temperatures. nih.gov

The electronic properties of this compound and its derivatives can be modulated by introducing additional functional groups onto the aromatic ring. The existing dimethylamino group is a strong electron-donating group, which influences the reactivity and properties of the molecule. nih.gov

Further derivatization can involve the synthesis of molecules where the this compound moiety is attached to another aromatic system that contains either electron-donating or electron-withdrawing groups. For example, in the synthesis of chalcone (B49325) derivatives, the properties of the final molecule are influenced by the balance of electronic effects on different aromatic rings. nih.gov The introduction of strong electron-donating groups, such as the 4-dimethylamino group, on one of the rings has been shown to significantly affect the biological activity and chemical stability of the resulting compound. nih.gov Conversely, the synthesis of benzoic acid derivatives bearing electron-withdrawing groups like nitro (NO₂) or cyano (CN) groups can be achieved through established synthetic protocols, allowing for fine-tuning of the molecule's electronic characteristics for specific applications. mdpi.com

Metal Complexation and Coordination Chemistry

The presence of both a carboxylate group and a nitrogen donor atom (in the dimethylamino group) makes this compound a potential ligand for coordinating with metal ions. The carboxylate group, in particular, is an effective binding site for a wide range of metals.

While the coordination chemistry of this compound itself is a specific area of study, extensive research on related aminobenzoic acids provides a strong basis for understanding its potential. Transition metal complexes of ligands derived from 4-aminobenzoic acid have been synthesized and characterized. chesci.comuobaghdad.edu.iq

The synthesis of these complexes typically involves reacting a salt of the transition metal (e.g., chlorides or acetates) with the ligand in a suitable solvent, often ethanol. chesci.comuobaghdad.edu.iq The reaction mixture may be heated under reflux to facilitate the complex formation. chesci.comuobaghdad.edu.iq Upon cooling, the metal complex precipitates and can be isolated by filtration.

For instance, complexes of Cobalt(II), Nickel(II), Copper(II), and Iron(III) have been prepared with ligands derived from 4-aminobenzoic acid. uobaghdad.edu.iq Spectroscopic and magnetic susceptibility studies of these complexes indicate that the ligand can coordinate to the metal center, often resulting in geometries such as octahedral or square pyramidal, depending on the metal and other coordinating species like water or chloride ions. uobaghdad.edu.iq These studies demonstrate the capacity of the aminobenzoic acid framework to form stable complexes with a variety of transition metals. chesci.comuobaghdad.edu.iq

Table 3: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₉H₁₁NO₂
p-Dimethylaminobromobenzene C₈H₁₀BrN
Toluene C₇H₈
Carbon Dioxide CO₂
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) C₁₀H₁₇ClN₄O₃
N-methylmorpholine C₅H₁₁NO
N-hydroxysuccinimide (NHS) C₄H₅NO₃
Phosphatidylethanolamine Variable
N,N'-diisopropylcarbodiimide (DIC) C₇H₁₄N₂
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) C₈H₁₇N₃
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT-MM) C₁₀H₁₆N₄O₃
Titanium(IV) chloride TiCl₄
Pyridine C₅H₅N
Cobalt(II) Co²⁺
Nickel(II) Ni²⁺
Copper(II) Cu²⁺
Iron(III) Fe³⁺

Coordination Modes of the Carboxylate Ligand

In the monodentate (κ¹) mode , only one of the oxygen atoms of the carboxylate group binds to the metal center. This mode of coordination leaves the other oxygen atom available for further interactions, such as hydrogen bonding.

The bidentate (κ²) mode involves both oxygen atoms of the carboxylate group coordinating to the same metal ion, forming a chelate ring. This mode is often favored as it leads to a more stable complex due to the chelate effect.

Bridging coordination occurs when the carboxylate group links two or more metal centers. This can happen in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. The specific bridging mode adopted can be influenced by factors such as the nature of the metal ion, the solvent system used for crystallization, and the presence of other coordinating ligands. For instance, in Schiff base complexes derived from 4-(dimethylamino)benzaldehyde (B131446) and 2-aminobenzoic acid, the deprotonated carboxylate oxygen coordinates to the metal ion. chemrj.orgresearchgate.net

The selection of a particular coordination mode is influenced by a combination of electronic and steric factors. The presence of the electron-donating dimethylamino group in the para position of the benzoic acid ring can influence the electron density on the carboxylate group, which in turn can affect its coordination behavior.

Coordination Modes of Carboxylate Ligands
Coordination ModeDescriptionStructural Implication
Monodentate (κ¹)One oxygen atom of the carboxylate group binds to the metal center.Allows for further interactions through the non-coordinating oxygen atom.
Bidentate (κ²)Both oxygen atoms of the carboxylate group coordinate to the same metal ion.Forms a stable chelate ring.
BridgingThe carboxylate group links two or more metal centers.Leads to the formation of coordination polymers (1D, 2D, or 3D).

Structural Elucidation of Metal-Ligand Complexes

Infrared (IR) spectroscopy is another valuable tool for characterizing these complexes. The coordination of the carboxylate group to a metal ion results in a characteristic shift in the asymmetric and symmetric stretching frequencies (ν_as(COO⁻) and ν_s(COO⁻)) of the carboxylate group compared to the free ligand. The magnitude of the difference between these two frequencies (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate ligand.

Elemental analysis and atomic absorption spectroscopy are employed to confirm the stoichiometry of the metal-ligand complexes, ensuring the correct metal-to-ligand ratio in the synthesized compound. chemrj.org Molar conductivity measurements can help to determine whether the complex is an electrolyte or non-electrolyte in a given solvent. chemrj.org Magnetic susceptibility measurements provide information about the electronic structure and the number of unpaired electrons in the metal center, which is crucial for determining the geometry of the complex. chemrj.org For instance, a four-coordinate tetrahedral geometry has been proposed for a Mn(II) complex based on magnetic susceptibility data. chemrj.org

Through these combined analytical techniques, a comprehensive understanding of the structural features of metal-ligand complexes involving this compound can be achieved. This knowledge is fundamental for understanding their chemical reactivity and potential applications.

Supramolecular Assembly and Crystal Engineering

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of non-covalent interactions. In the case of this compound, these interactions play a crucial role in directing the formation of specific supramolecular architectures. The study of these interactions is central to the field of crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

Hydrogen Bonding Networks (O-H…O, C-H…O, N-H…O)

Hydrogen bonds are among the strongest and most directional non-covalent interactions, making them a powerful tool in crystal engineering. In the crystal structures of this compound and its co-crystals, several types of hydrogen bonds are observed.

The most prominent hydrogen bonding interaction is the O-H…O bond between the carboxylic acid groups of two DMABA molecules, which leads to the formation of a centrosymmetric dimer motif. nih.gov This is a very common and robust interaction for carboxylic acids.

When DMABA is co-crystallized with molecules containing N-H groups, N-H…O hydrogen bonds can form between the N-H donor and the carboxylate oxygen acceptor. These interactions are important in the formation of co-crystals and can influence the resulting supramolecular structure. nih.gov The stability of the compound can be attributed to hyper-conjugative interactions and a hydrogen-bonding network. bohrium.com

π-π Stacking Interactions

Aromatic rings, such as the benzene (B151609) ring in this compound, can interact with each other through π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The geometry of the stacking can be face-to-face or offset (displaced).

Formation of Supramolecular Synthons

A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. These synthons can be considered as the building blocks of the supramolecular architecture. The concept of supramolecular synthons is a cornerstone of crystal engineering, as the predictable formation of certain synthons can be used to guide the assembly of molecules into desired crystal structures.

In the context of this compound, the carboxylic acid dimer formed through O-H…O hydrogen bonds is a classic and highly predictable supramolecular synthon. This homosynthon is a robust structural motif that is observed in all three known polymorphs of DMABA. nih.gov When DMABA is co-crystallized with other molecules, heterosynthons can be formed. For example, an acid-pyridine heterosynthon can be formed through O-H…N hydrogen bonds between the carboxylic acid of DMABA and a pyridine-containing molecule. dntb.gov.ua

The reliable formation of these synthons allows for a degree of control over the crystal packing and, consequently, the physical properties of the resulting solid-state material. The ranking of supramolecular synthons depends on the energies of the intermolecular interactions and is specific to each crystal. rsc.org

Influence of Molecular Stoichiometry on Crystal Packing

The stoichiometry, or the molar ratio of the components in a co-crystal, can have a profound impact on the resulting crystal structure and packing. By varying the stoichiometry, it is possible to access different supramolecular assemblies with distinct properties.

The influence of stoichiometry is particularly evident in the formation of co-crystals of this compound with other molecules. The ratio of DMABA to the co-former can determine which hydrogen bonding interactions are formed and how the different supramolecular synthons are organized in the crystal lattice. For instance, in a 1:1 co-crystal, a simple alternating arrangement of the two components might be observed, whereas a different stoichiometry could lead to more complex packing arrangements with channels or layers. The stability and lifetime of initial complexes, which are crucial for nucleation, are significantly impacted by the cation:anion stoichiometry. nih.gov

The interplay between molecular stoichiometry and the hierarchy of intermolecular interactions ultimately dictates the final crystal packing. A thorough understanding of these relationships is essential for the rational design of crystalline materials with tailored structures and functions.

Advanced Applications in Materials Science and Energy

Dye-Sensitized Solar Cells (DSSCs)

4-DMABA is a key component in the design of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs), which are considered a promising alternative to conventional silicon-based solar cells due to their potential for low-cost manufacturing. scispace.com The core functionality of 4-DMABA in this context stems from its molecular architecture, which is conducive to efficient light harvesting and electron transfer processes.

The design of sensitizers for DSSCs often revolves around a donor-π-acceptor (D-π-A) framework, and 4-DMABA serves as an excellent parent structure for this purpose. scispace.com In this configuration, the dimethylamino group (–N(Me)₂) acts as a potent electron donor, while the carboxylic acid group (–COOH) functions as the electron acceptor and also as an anchoring group to bind the dye to the surface of a semiconductor, typically titanium dioxide (TiO₂). scispace.com The benzene (B151609) ring constitutes the π-bridge that facilitates charge transfer from the donor to the acceptor upon photoexcitation.

Theoretical studies employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in fabricating and predicting the efficacy of 4-DMABA derivatives as sensitizers. scispace.com By strategically adding various electron-donating or electron-withdrawing groups at different positions on the 4-DMABA molecule, researchers can tune the electronic and optical properties of the resulting dye. This molecular engineering aims to optimize the dye's ability to absorb sunlight and efficiently inject electrons into the semiconductor's conduction band. scispace.com

The performance of a DSSC is characterized by several key photovoltaic parameters, which can be theoretically predicted for 4-DMABA-based dyes. These parameters are crucial for assessing the potential efficiency of a sensitizer (B1316253) before its synthesis and application.

Light Harvesting Efficiency (LHE): This parameter indicates how effectively a dye absorbs light at a given wavelength. It is related to the oscillator strength (f) of the dye's electronic transition. A high LHE over a broad range of the solar spectrum is desirable for an efficient DSSC. For 4-DMABA, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which are used to evaluate the LHE. scispace.com

Short-Circuit Current Density (Jsc): Jsc represents the maximum current a solar cell can produce when there is no external resistance. It is directly influenced by the LHE, the electron injection efficiency, and the charge collection efficiency. Theoretical models can estimate Jsc for different 4-DMABA derivatives, providing insight into how structural modifications affect the potential current output.

Open-Circuit Voltage (Voc): Voc is the maximum voltage available from a solar cell when no current is flowing. It is determined by the energy difference between the Fermi level of the semiconductor (TiO₂) and the redox potential of the electrolyte. The introduction of different functional groups to the 4-DMABA structure can shift the energy levels of the dye, which in turn can influence the Voc of the cell.

A summary of theoretically calculated photovoltaic parameters for 4-DMABA and a representative derivative is presented below.

Calculated Photovoltaic Parameters for 4-DMABA Based Sensitizers

Compoundλmax (nm)Oscillator Strength (f)Light Harvesting Efficiency (LHE)Open-Circuit Voltage (Voc) (V)
4-DMABA (D1)2900.52970.7070.48
4-DMABA with m-NH2 (D1.3)3120.31590.5160.62

For a DSSC to function effectively, two critical charge transfer processes must be energetically favorable: electron injection and dye regeneration.

Electron Injection Driving Force (ΔGinject): This is the change in Gibbs free energy for the transfer of an electron from the excited state of the dye to the conduction band of the TiO₂ semiconductor. A negative and sufficiently large ΔGinject is necessary for efficient electron injection. This value is calculated based on the oxidation potential of the dye in its excited state and the reduction potential of the semiconductor's conduction band.

Regeneration Driving Force (ΔGregen): After injecting an electron, the oxidized dye must be reduced back to its ground state by the redox electrolyte (typically I⁻/I₃⁻). The driving force for this process, ΔGregen, is the Gibbs free energy change for the electron transfer from the electrolyte to the oxidized dye. This value must also be sufficiently negative to ensure rapid regeneration and prevent charge recombination.

Computational models for 4-DMABA and its derivatives allow for the calculation of these driving forces, which helps in identifying the most promising candidates for high-efficiency DSSCs.

Non-Linear Optical (NLO) Materials

The charge-transfer characteristics inherent in the 4-DMABA structure also make it and its derivatives promising candidates for non-linear optical (NLO) applications. NLO materials are essential for technologies like optical communications, frequency conversion, and optical data processing. The large difference in electron density between the dimethylamino donor and the carboxylic acid acceptor leads to significant changes in molecular polarizability under an intense electric field, such as that from a laser, giving rise to NLO phenomena.

The primary measure of a molecule's NLO activity is its first hyperpolarizability (β). This property quantifies the second-order NLO response. Density Functional Theory (DFT) is a common computational method used to calculate the hyperpolarizability of molecules. For compounds like 4-DMABA, the "push-pull" nature of the electron donor and acceptor groups connected by a π-conjugated system is known to enhance the β value.

Calculations are typically performed using specific functionals and basis sets within the DFT framework, such as B3LYP/6-31G(d,p). The resulting β values are often compared to that of a standard NLO material like urea (B33335) to gauge their potential. While specific calculations for 4-DMABA are part of broader theoretical studies, data for closely related "push-pull" molecules highlight the effectiveness of the dimethylamino donor group in creating a large NLO response.

Calculated First Hyperpolarizability (β) of a Related Compound Compared to Urea

CompoundCalculation MethodDipole Moment (μ) (Debye)First Hyperpolarizability (βtot) (x 10⁻³¹ esu)Relative NLO Activity (vs. Urea)
Urea (Reference)HF/6-31G(d,p)4.59~371x
4,4'-DimethylaminocyanobiphenylB3LYP/6-31G(d,p)8.50489.88~13x
4,4'-DimethylaminocyanobiphenylB3PW91/6-31G(d,p)8.66499.87~13.5x

Data for 4,4'-Dimethylaminocyanobiphenyl is presented to illustrate the NLO potential of the dimethylamino donor group in a similar molecular framework. scirp.org

Second Harmonic Generation (SHG) is a key NLO process where two photons of the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. The efficiency of SHG is directly related to the first hyperpolarizability (β) of the constituent molecules and how they are arranged in the crystal lattice.

Organic materials featuring the 4-(dimethylamino)phenyl moiety have been identified as highly efficient for SHG. A prominent example is DAST (4-N,N-dimethylamino-4'-N'-methylstilbazolium tosylate), which contains a similar donor structure to 4-DMABA and exhibits exceptionally high SHG efficiency. researchgate.net The analysis of such materials provides a strong indication of the potential of 4-DMABA derivatives in this application. The SHG efficiency is typically measured using the Kurtz-Perry powder technique, where the intensity of the frequency-doubled light is compared to that of a standard reference material like KDP (Potassium Dihydrogen Phosphate) or urea.

While specific SHG efficiency data for crystalline 4-DMABA is not widely reported, the performance of analogous compounds underscores the promise of this molecular unit for frequency conversion applications.

Dielectric Properties and Electrical Conductivity in Intermolecular Compounds

Research into the intermolecular compounds (IMCs) of 4-(Dimethylamino)benzoic acid derivatives has revealed materials with significant dielectric properties. A notable example is the 1:2 intermolecular compound formed between 2-(4-(dimethylamino) benzylideneamino) benzoic acid (DMABAB), a derivative of this compound, and urea (U). rsc.orgresearchgate.netscispace.com This IMC exhibits a high dielectric constant and notable electrical conductivity.

The formation of this compound results in a unique crystalline structure with a congruent melting point of 219.0 °C. rsc.orgresearchgate.netscispace.com The remarkable dielectric properties are attributed to the specific packing of urea molecules within the compound. rsc.orgrsc.org This packing involves the coupling of two different types of cyclic hydrogen-bonded motifs that alternate to form a corrugated sheet structure. rsc.orgrsc.org

When an electric field is applied, an intermolecular proton transfer is believed to occur within the N–H/O hydrogen bonds of the urea molecule chains. rsc.orgrsc.org This proton transfer leads to the formation of polar domains on a macroscopic scale, contributing to the high dielectric constant. rsc.orgrsc.org The electrical conductivity is also a result of this proton transfer process. rsc.orgresearchgate.netscispace.com

CompoundPropertyValue
1:2 IMC of DMABAB and UreaDielectric Constant (ε)~0.9 x 10³
Electrical Conductivity (σ)~5 x 10⁻⁶ S m⁻¹

Fluorescence Probes and Sensors

This compound (4-DMABA) serves as a foundational chromophore for the development of sophisticated fluorescence probes and sensors. nih.govresearchgate.net These probes are engineered to monitor specific chemical processes, such as the activity of radicals, by linking the 4-DMABA molecule to other functional units. nih.govresearchgate.net

Design of Fluorescence Probes for Radical Processes

Fluorescence probes designed to monitor radical processes have been successfully synthesized using 4-DMABA as the core fluorophore. nih.govresearchgate.net The design involves creating adducts of 4-DMABA with sterically hindered amines, such as derivatives of 2,2,6,6-tetramethylpiperidine. nih.govresearchgate.net These components are connected through either ester or amide linkages. nih.govresearchgate.net The sterically hindered amine portion of the probe can exist in different forms, such as -NH, -NO• (nitroxide radical), or -NOR, which allows the probe to interact with and be sensitive to radical species. nih.govresearchgate.net

The spectral characteristics of these probes are largely determined by the 4-DMABA core. Their absorption maxima are typically found in the 295-315 nm range, with fluorescence emission maxima between 330-360 nm, the exact position being dependent on solvent polarity. nih.govresearchgate.net A key feature of these probes is the formation of a twisted intramolecular charge transfer (TICT) state, indicated by a large Stokes shift of up to 6,000 cm⁻¹. nih.govresearchgate.net

Performance in Solution vs. Polymer Matrices

The effectiveness of these 4-DMABA-based fluorescence probes shows a marked difference when used in solution compared to polymer matrices. nih.govresearchgate.net The efficiency of intramolecular quenching—the process where the attached sterically hindered amine quenches the fluorescence of the 4-DMABA chromophore—is a critical performance metric.

In solution, the efficiency of this intramolecular quenching is relatively low. nih.govresearchgate.net This limits the applicability of these probes for monitoring radical processes in liquid environments. nih.govresearchgate.net Conversely, their performance is significantly enhanced in solid polymer matrices like poly(methyl methacrylate), polystyrene, and poly(vinyl chloride). nih.govresearchgate.net In these more rigid environments, the intramolecular quenching efficiency is much higher. nih.govresearchgate.net This improved performance makes the probes well-suited for applications involving the detection of radical processes within polymers. nih.govresearchgate.net

MediumIntramolecular Quenching Extent (Φ(NX)/Φ(NO))Application Suitability for Radical Monitoring
Solution1 - 3Limited
Polymer MatricesUp to 8Favored

Metal-Organic Frameworks (MOFs) for Advanced Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. ekb.eg this compound has been successfully utilized as an organic linker in the synthesis of novel MOFs for specialized applications, particularly in the biomedical field. brieflands.comnih.gov

Synthesis and Characterization of 4-DMABA-based MOFs

A zinc-based MOF, designated DAZ (Zn₂(DABA)₃(CH₃O), where DABA is 4-dimethylaminobenzoic acid), has been synthesized using a solvothermal method. brieflands.comnih.gov The synthesis involves reacting 4-dimethylaminobenzoic acid with zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) in a mixed solvent system of N,N-dimethylformamide and methanol. brieflands.comnih.gov

The process requires heating the reactants in a Teflon-lined autoclave to 120°C for three days, followed by a slow cooling process. brieflands.comnih.gov The result is the formation of colorless crystals of the 4-DMABA-based MOF. brieflands.comnih.gov Characterization of these MOFs is typically performed using techniques such as X-ray diffraction, thermogravimetric analysis, and Fourier transform infrared spectroscopy to investigate their crystal structure, thermal stability, and chemical bonding. researchgate.net

ParameterDescription
MOF NameDAZ (Zn₂(DABA)₃(CH₃O))
Metal SourceZn(NO₃)₂·6H₂O
Organic LinkerThis compound (4-DMABA)
Synthesis MethodSolvothermal
SolventN,N-dimethylformamide:methanol (3:2)
Temperature120°C
Time3 days

pH-Sensitive Release Mechanisms

A key application for 4-DMABA-based MOFs is in the field of drug delivery, where they can be designed as carriers that exhibit pH-responsive release. brieflands.comnih.gov This functionality is particularly valuable for targeted drug delivery to tumor microenvironments, which are typically more acidic (pH 5.5-7.0) than healthy tissues. ed.ac.uk

The release mechanism in these zinc-based MOFs is predicated on the instability of the framework in acidic conditions. nih.gov The coordination bonds between the zinc metal centers and the carboxylate groups of the 4-DMABA linker are susceptible to cleavage in the presence of a higher concentration of protons (lower pH). brieflands.comnih.govnih.gov This acidic environment disrupts the structural integrity of the MOF, causing it to break down and release the encapsulated therapeutic agent. nih.gov This pH-triggered decomposition allows for the controlled and targeted release of drugs specifically at acidic disease sites, potentially minimizing side effects and improving therapeutic efficacy. ed.ac.uk

Electrochemical Investigations of 4 Dimethylamino Benzoic Acid

Reduction Mechanisms in Aqueous and Non-Aqueous Media

The reduction of 4-(Dimethylamino)benzoic acid and related substituted benzoic acids has been studied using electrochemical techniques, particularly in non-aqueous media like room temperature ionic liquids (RTILs). acs.org In these environments, the reduction process is complex and involves multiple steps.

In non-aqueous solvents such as [C4mpyrr][NTf2] (N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide), the electrochemical reduction of 4-dialkylamino substituted benzoic acids at platinum and gold microelectrodes displays a primary reduction peak. acs.org This initial reduction is generally understood to follow a CE mechanism, where a chemical step (dissociation of the acidic proton) precedes the electron transfer. The process involves the dissociation of the carboxylic acid, followed by the transfer of an electron to the resulting proton. acs.org

Further reduction at more negative potentials can lead to the formation of a radical anion, which can then be reduced to a dianion. acs.org The stability of these intermediates is highly dependent on the solvent medium. electrochem.org The presence of proton donors, such as water, in a non-aqueous medium can significantly alter the reduction pathway. When a proton donor is available, it can protonate the initially formed anion radical, leading to a neutral radical that is more easily reduced. This results in a single, two-electron wave instead of two separate one-electron waves, as the subsequent reduction and protonation steps occur rapidly. electrochem.org

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of compounds like this compound. nih.gov In studies of substituted benzoic acids in non-aqueous ionic liquids, cyclic voltammograms typically show a main cathodic (reduction) peak. acs.org For 4-dialkylamino substituted benzoic acids, the reverse scan reveals two anodic (oxidation) peaks. These are attributed to the oxidation of adsorbed hydrogen and the oxidation of the carboxylate anion (C6H5CO2−), which can form a phenyl radical and carbon dioxide. acs.org

At more negative potentials, a reversible peak corresponding to the reduction of the radical anion to a dianion has been observed. acs.org The characteristics of the CV curve, such as peak potential and peak current, provide valuable information about the thermodynamics and kinetics of the electron transfer processes.

The electrochemical reduction of benzoic acid derivatives is heavily influenced by electron transfer steps and the availability of protons. In non-aqueous media, the initial step is often the dissociation of the acid. The subsequent electron transfer to the dissociated proton forms adsorbed hydrogen. acs.org

Oxidation Processes and Product Formation

The oxidation of this compound has also been investigated. Studies have shown that its oxidation on a platinum electrode yields a distinct, sharp anodic peak. acs.org This observation suggests a specific oxidation process is occurring at the electrode surface.

The proposed outcome of this oxidation is the formation of a substituted polyaniline film on the electrode. acs.org The mechanism for the oxidation of aniline (B41778) derivatives generally begins with a one-electron transfer from the amine to form a radical cation. mdpi.com This is followed by deprotonation to yield a radical intermediate. For this compound, these reactive intermediates can then couple together, leading to polymerization and the deposition of a polymer film on the electrode surface. acs.orgmdpi.com

Diffusion Coefficient Determinations

The diffusion coefficient (D) is a measure of the rate at which a substance moves through a particular medium under a concentration gradient. For this compound and its derivatives, this value has been determined in non-aqueous media using techniques like potential-step chronoamperometry. acs.org

In the room temperature ionic liquid [C4mpyrr][NTf2], the diffusion coefficients for various benzoic acid derivatives were found to be approximately 2 × 10⁻¹¹ m² s⁻¹. acs.org A slight tendency for the diffusion coefficient to decrease with an increase in the size of the substituent on the benzoic acid molecule was also noted. acs.org This value is crucial for understanding the mass transport of the molecule to the electrode surface, which is a key factor in controlling the rate of electrochemical reactions.

Interactive Data Table: Diffusion Coefficient of Benzoic Acid Derivatives

Compound DerivativeSolventDiffusion Coefficient (m²/s)
Benzoic Acid Derivatives[C4mpyrr][NTf2]~2 x 10⁻¹¹

Miscellaneous Academic Research Areas

Use in Peptide Synthesis

4-(Dimethylamino)benzoic acid is documented as a reagent for use in peptide synthesis. sigmaaldrich.comscientificlabs.co.uk Specifically, it is indicated for application in solution-phase peptide synthesis methodologies. sigmaaldrich.com In this approach, amino acids or peptide fragments are coupled in a homogenous solution to form larger peptide chains. The process relies on the activation of a carboxyl group of one amino acid and its subsequent reaction with the amino group of another, requiring precise control to prevent unwanted side reactions and ensure chiral integrity. While its role is established, detailed mechanistic studies describing its specific application, for instance as a coupling agent or a specialized protecting group, are not extensively covered in broader literature.

Interfacial Phenomena (e.g., at reverse micelle-water pool interface)

This compound (DMABA) has been utilized as a molecular probe to investigate the complex environments within organized molecular assemblies, such as reverse micelles. Reverse micelles are nanoscopic water droplets stabilized by surfactants in a continuous nonpolar solvent phase, creating a unique interface between the aqueous core and the surrounding organic medium.

The photophysical properties of DMABA, particularly its dual fluorescence, are sensitive to the polarity and structure of its immediate environment. In many solvents, the molecule exhibits normal fluorescence from a locally excited (LE) state. However, in more polar environments, it can form a twisted intramolecular charge transfer (TICT) state, which results in a second, red-shifted fluorescence band. The relative intensities of these two bands provide information about the microenvironment of the probe.

Research has shown that the behavior of DMABA is significantly altered at the interface of reverse micelles. For instance, at the sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) reverse micelle-water pool interface, the intramolecular charge transfer emission is observed to be considerably weaker. researchgate.net In other studies involving nonaqueous reverse micelles, it was noted that DMABA tends to reside in the bulk nonpolar phase rather than at the interface or within the polar core. conicet.gov.ar Furthermore, investigations using colloidal silica (B1680970) (SiO2) in acetonitrile (B52724) demonstrated that hydrogen bonding between the carboxylic group of DMABA and the silica surface enhances the formation of the excited TICT state. researchgate.netcore.ac.uk This body of work indicates that the fluorescence response of DMABA is a sensitive indicator of its location and interactions within these confined systems, providing insights into the properties of the interfacial region.

Biochemical and Biological Applications

This compound has been identified as an inhibitor of certain enzymes, particularly those in the sirtuin family of histone deacetylases. In a study focused on identifying new inhibitors from natural sources, this compound was characterized as a naturally occurring, albeit weak, inhibitor of Sir2p, the sirtuin homolog in yeast. calstate.edu

Further evaluation was conducted against human sirtuins, SIRT1 and SIRT2. The compound demonstrated inhibitory activity against both enzymes. These findings suggest that the this compound scaffold could serve as a starting point for the development of more potent sirtuin inhibitors. calstate.edu

Enzyme TargetInhibitory Activity DataConcentrationSource
SIRT125.3% Inhibition1.6 mM calstate.edu
SIRT230.3% Inhibition1.6 mM calstate.edu

The interaction of this compound derivatives with proteins has been explored through crystallographic studies, providing atomic-level insights into binding modes. A notable example is the crystal structure of pterin-4a-carbinolamine dehydratase (PCD) from Toxoplasma gondii, which has been solved in complex with a ligand derived from this compound (PDB ID: 2V6N).

In this structure, the ligand, identified as 4-(dimethylamino)benzoyl-glutamate, occupies the active site of the enzyme. The binding is stabilized by a network of specific molecular interactions between the ligand and key amino acid residues of the protein. The dimethylamino group and the phenyl ring of the ligand form hydrophobic and van der Waals interactions with the surrounding residues, while the carboxylate portions of the glutamate (B1630785) moiety engage in hydrogen bonding and electrostatic interactions. Such studies are crucial for understanding the structural basis of enzyme inhibition and for guiding the rational design of more potent and selective inhibitors.

Protein TargetPDB IDLigandKey Interacting Residues (Example)Interaction Types
Pterin-4a-carbinolamine dehydratase2V6N4-(dimethylamino)benzoyl-glutamatePhe, Tyr, Arg, SerHydrophobic, van der Waals, Hydrogen Bonding

Derivatives of this compound (DMABA) have been developed as powerful chemical tools for the analysis of lipids, particularly glycerophosphoethanolamine (B1239297) (PE) lipids, by mass spectrometry. nih.govnih.gov The primary challenge in the comprehensive analysis of PE lipids is the structural diversity within this class (diacyl, ether, plasmalogen) and the difficulty in detecting all subclasses with a single analytical method.

To address this, a set of deuterium-enriched this compound N-hydroxysuccinimide (DMABA-NHS) ester reagents was created. nih.gov These reagents react specifically with the primary amine group of PE lipids, attaching the DMABA tag. The key advantage of this derivatization is that upon collision-induced dissociation in a mass spectrometer, all labeled PE subclasses generate a common, characteristic fragment ion corresponding to the DMABA tag. nih.gov

By using different stable isotope-labeled versions of the DMABA-NHS reagent (e.g., d0, d4, d6), researchers can perform differential labeling of different samples. This enables the relative quantification of changes in PE lipid profiles under various conditions, such as oxidative stress. nih.govnih.gov This technique has proven especially valuable for identifying and quantifying oxidized PE lipids, which are often present in low abundance and are difficult to detect without such derivatization. nih.gov

DMABA DerivativeApplicationDetection MethodKey Finding
d(0)-DMABA-NHS esterLabeling of control PE lipidsPrecursor ion scan for m/z 191Provides a universal scan for all PE lipid subclasses. nih.gov
d(6)-DMABA-NHS esterLabeling of oxidized PE lipidsPrecursor ion scan for m/z 197Allows for the identification of chain-shortened and oxygenated PE species. nih.gov

Q & A

Q. What experimental methods are used to determine the solubility of 4-(Dimethylamino)benzoic acid in organic solvents?

Solubility is typically measured using gravimetric methods, where the compound is dissolved in a solvent until saturation, followed by solvent evaporation and mass quantification. For example, Hancock et al. determined solubility in cyclohexane and benzene at 303 K, while Chantooni and Kolthoff measured it in methanol, acetonitrile, DMSO, and DMF at 298 K . These studies highlight variability due to solvent polarity and temperature, emphasizing the need for standardized protocols.

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the primary method, employing software like OLEX2 for structure refinement. The dimethylamino and carboxylic acid groups exhibit distinct torsional angles, influencing molecular packing. Studies by Dolomanov et al. recommend high-resolution data collection (e.g., synchrotron sources) to resolve electron density ambiguities, particularly around the planar benzoic acid core .

Q. What synthetic routes are commonly employed to prepare this compound?

A key method is the Eschweiler-Clarke methylation , where 4-aminobenzoic acid reacts with formaldehyde and formic acid under reflux to substitute the amino group with dimethylamino. Reaction optimization (e.g., molar ratios, reflux duration) ensures >95% purity, validated via melting point analysis (208–215°C) and HPLC .

Advanced Research Questions

Q. How can contradictions in solubility data across studies be resolved?

Discrepancies arise from single-temperature measurements and solvent batch variability. To address this, researchers should perform multi-temperature solubility profiling (e.g., 278–323 K) and validate data using computational models like COSMO-RS. Cross-referencing with Hansen solubility parameters can further contextualize solvent interactions .

Q. What methodologies optimize the synthesis of this compound derivatives for biological activity?

Structure-activity relationship (SAR) studies guide derivative design. For example, introducing electron-withdrawing groups (e.g., cyano, nitro) enhances enzyme inhibition potency. Biological evaluation involves in vitro assays such as:

  • Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase) using fluorometric or colorimetric substrates.
  • Receptor binding : Radioligand displacement assays (e.g., H₂ receptor binding) with tritiated probes .

Q. What advanced spectroscopic techniques characterize electron distribution in this compound?

  • X-ray charge density analysis : Combines high-resolution crystallography with multipole modeling to map electron density around the dimethylamino and carboxyl groups.
  • DFT calculations : Compare theoretical (B3LYP/6-311+G(d,p)) and experimental IR/Raman spectra to validate intramolecular charge transfer .

Q. How can computational chemistry predict physicochemical properties of this compound?

Molecular dynamics (MD) simulations predict solubility trends by calculating solvation free energies. Quantum mechanical methods (e.g., COSMO-RS) estimate partition coefficients (logP) and pKa values, critical for pharmacokinetic profiling. These models are calibrated against experimental data from IUPAC-NIST solubility studies .

Q. What strategies are used to design azo dyes from this compound?

The compound serves as a precursor for pH indicators like methyl red . Synthesis involves:

  • Diazotization : Reacting with NaNO₂/HCl to form a diazonium salt.
  • Coupling : Reacting with aromatic amines (e.g., aniline derivatives) to form azo bonds. Characterization via UV-Vis spectroscopy (λₐᵦₛ 520 nm in acidic media) and HPLC ensures dye stability .

Methodological Notes

  • Purity Assessment : Use melting point analysis, NMR (¹H/¹³C), and HPLC with UV detection (λ = 254 nm) .
  • Toxicity Screening : Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay on HepG2 cells) and Ames mutagenicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.